![molecular formula C18H13ClO5S B2524181 Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320417-79-6](/img/structure/B2524181.png)
Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H13ClO5S . It is also known as "methyl 3-{5-[(4-chlorobenzoyloxy)methyl]furan-2-yl}thiophene-2-carboxylate" .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring and a furan ring, both of which are five-membered rings with one heteroatom. The thiophene ring is substituted with a carboxylate group, while the furan ring is substituted with a (4-chlorobenzoyl)oxy]methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound can be found in various chemical databases .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate, due to its complex structure, is involved in various chemical transformations and synthesis processes. For instance, El’chaninov et al. (1982) explored the oxidation of similar compounds, revealing insights into the potential chemical behaviors of such complex molecules (El’chaninov, Simonov, & Simkin, 1982). Pevzner (2011) studied the hydrolysis and subsequent conversion of similar furan compounds, demonstrating the versatility of these compounds in synthetic chemistry (Pevzner, 2011).
Organic Chemistry and Compound Formation
Research in organic chemistry has revealed various reactions and mechanisms involving furan and thiophene derivatives. Corral and Lissavetzky (1984) investigated reactions leading to the formation of thiotetronic and α-halogenothiotetronic acids, which sheds light on the potential reactivity of similar compounds (Corral & Lissavetzky, 1984). Burgaz et al. (2007) focused on the oxidative cyclization of 3-oxopropanenitriles, providing insights into the cyclization processes that could be relevant to similar chemical structures (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Photochromic Properties and Synthesis
Dithienylthiazines, including derivatives from dithienylacetylenes, have been studied for their moderate photochromic properties. Research by Belen’kii et al. (2005) on these compounds can provide an understanding of how similar chemical structures may behave under different conditions (Belen’kii, Shirinian, Gromova, Kolotaev, & Krayushkin, 2005).
Polymer Formation and Properties
The formation of polymers and their properties is another area of interest. For example, the study by Näsman (2003) on furan derivatives highlights the potential of these compounds in polymer synthesis and characterization (Näsman, 2003).
Coordination Chemistry
In coordination chemistry, the behavior of similar compounds with metal ions is of great interest. Research by Bouet and Dugué (1989) on furan aldoxime complexes with 3d element dihalides reveals the potential of similar compounds in forming complex metal-organic structures (Bouet & Dugué, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[5-[(4-chlorobenzoyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5S/c1-22-18(21)16-14(8-9-25-16)15-7-6-13(24-15)10-23-17(20)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWDQUKCJIPGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

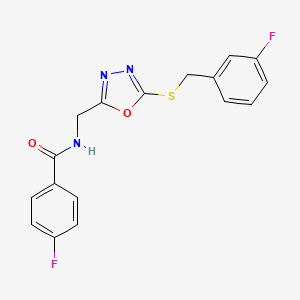
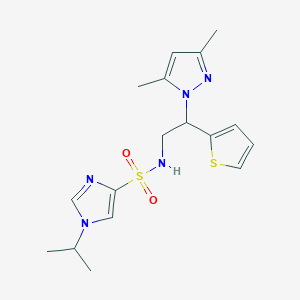
![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)
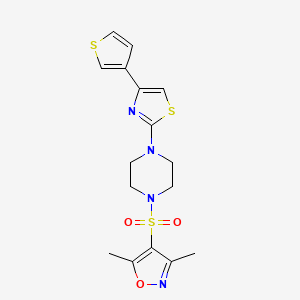
![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)
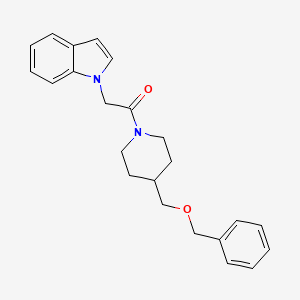
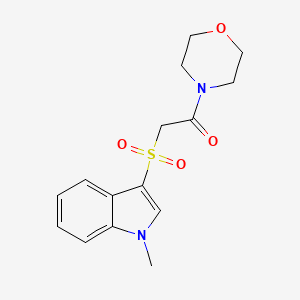
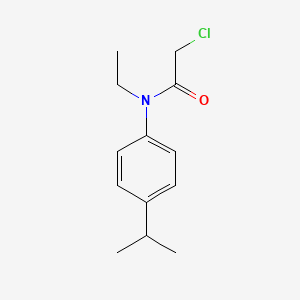

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)
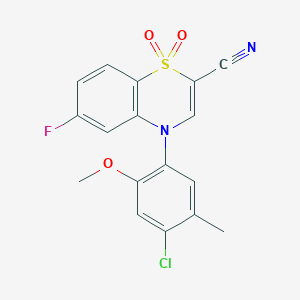
![1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide](/img/structure/B2524118.png)
![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)
![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)